

The Discovery and Synthesis of Itriglumide: A Technical Guide

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Compound of Interest				
Compound Name:	Itriglumide			
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For Researchers, Scientists, and Drug Development Professionals

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Abstract

Itriglumide (CR-2945) is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, historically investigated for its potential therapeutic applications in gastrointestinal disorders characterized by excessive gastric acid secretion. This technical guide provides a comprehensive overview of the discovery and synthesis of **Itriglumide**, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action. Developed by Rotta Research Laboratorium, **Itriglumide** emerged from research programs focused on finding small molecule modulators of the CCK receptor system. This document serves as a detailed resource for researchers and professionals in the field of drug discovery and development, offering in-depth insights into the scientific foundation of this compound.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCK1 and CCK2 (also known as CCK-A and CCK-B/gastrin receptors, respectively). The CCK2 receptor, in particular, is a key mediator of gastric acid secretion, stimulated by both CCK and gastrin. Consequently, the development of CCK2 receptor antagonists has been a significant area of research for the treatment of



conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Itriglumide was identified as a promising candidate from a series of glutamic acid derivatives. Its development represented a move towards non-peptide antagonists with improved oral bioavailability and pharmacokinetic profiles compared to earlier peptide-based compounds.

Discovery and Development

Itriglumide, also known by its code name CR-2945, was developed by scientists at Rotta Research Laboratorium. The primary goal was to create a potent and selective CCK2 receptor antagonist for the management of acid-related gastrointestinal disorders. The chemical name for **Itriglumide** is (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(naphthalen-1-yl)-5-oxopentanoic acid, with the chemical formula C33H38N2O4[1].

Chemical Synthesis of Itriglumide

The synthesis of **Itriglumide** involves a multi-step process. While the original patent literature provides the most detailed account, the general synthetic strategy can be outlined as a convergent synthesis.

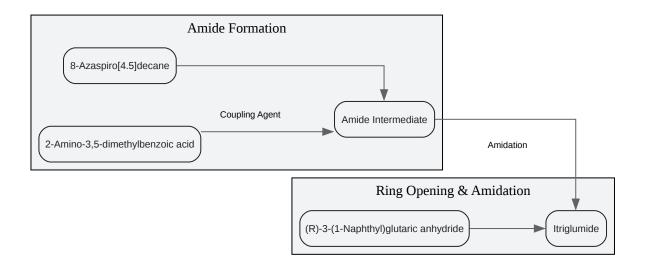
Key Starting Materials:

- (R)-3-(1-Naphthyl)glutaric anhydride
- · 2-Amino-3,5-dimethylbenzoic acid
- 8-Azaspiro[4.5]decane

General Synthetic Scheme:

The synthesis of **Itriglumide** can be conceptualized in the following key transformations.





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Figure 1: Conceptual synthesis workflow for Itriglumide.

Experimental Protocol: Synthesis of the Amide Intermediate

A detailed, step-by-step protocol for the synthesis of the key amide intermediate is provided below, based on established chemical principles for such transformations.

- Activation of the Carboxylic Acid: To a solution of 2-amino-3,5-dimethylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added. The reaction is stirred at room temperature for a specified period to form the activated ester.
- Amide Bond Formation: 8-Azaspiro[4.5]decane is added to the reaction mixture. The reaction
 is stirred at room temperature until completion, which is monitored by thin-layer
 chromatography (TLC).



• Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea by-product (if DCC is used). The filtrate is washed sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide intermediate.

Experimental Protocol: Final Synthesis of Itriglumide

- Amidation Reaction: The purified amide intermediate is dissolved in a suitable aprotic solvent. (R)-3-(1-Naphthyl)glutaric anhydride is added to the solution.
- Reaction Monitoring and Work-up: The reaction is stirred, typically at room temperature or with gentle heating, and monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
- Purification: The crude **Itriglumide** is purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product of high purity.

Biological Activity and Mechanism of Action

Itriglumide functions as a selective antagonist of the CCK2 receptor. Its mechanism of action involves competitively binding to the CCK2 receptor, thereby preventing the binding of the endogenous ligands, gastrin and CCK. This blockade inhibits the downstream signaling pathways that lead to gastric acid secretion.

Table 1: Physicochemical Properties of Itriglumide

Property	Value
Molecular Formula	C33H38N2O4[1]
Molecular Weight	526.7 g/mol [1]
IUPAC Name	(3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-(naphthalen-1-yl)-5-oxopentanoic acid[1]
Synonyms	CR-2945, (+)-CR-2945[1]



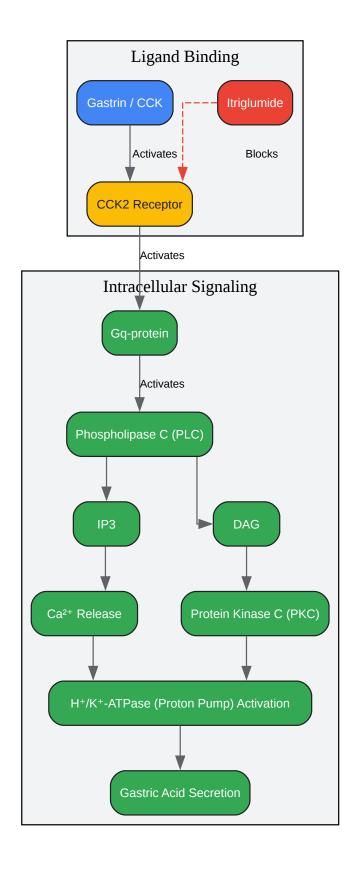




CCK2 Receptor Signaling Pathway

The CCK2 receptor is a Gq-protein coupled receptor. Upon activation by gastrin or CCK, it initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of the H+/K+-ATPase (proton pump) in parietal cells, resulting in gastric acid secretion. **Itriglumide** blocks the initial step of this pathway by preventing receptor activation.





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Figure 2: CCK2 receptor signaling pathway and the inhibitory action of **Itriglumide**.



Experimental Protocols for Biological Evaluation

CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **Itriglumide** for the CCK2 receptor.

- Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [³H]-pentagastrin), and varying concentrations of **Itriglumide** or a control compound.
- Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Itriglumide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines an in vivo model to assess the efficacy of **Itriglumide** in inhibiting gastric acid secretion.



- Animal Model: The study is typically conducted in conscious rats or dogs equipped with a chronic gastric fistula.
- Fasting: Animals are fasted overnight with free access to water.
- Basal Acid Output: On the day of the experiment, the gastric fistula is opened, and gastric juice is collected to measure basal acid output.
- Pentagastrin Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is administered to stimulate a submaximal or maximal rate of gastric acid secretion.
- **Itriglumide** Administration: Once a steady state of acid secretion is achieved, **Itriglumide** is administered, typically intravenously or orally.
- Gastric Sample Collection: Gastric juice samples are collected at regular intervals for several hours after the administration of Itriglumide.
- Analysis: The volume of each gastric sample is measured, and the acid concentration is
 determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid
 output is calculated as the product of the volume and the acid concentration.
- Data Analysis: The percentage inhibition of pentagastrin-stimulated gastric acid secretion by
 Itriglumide is calculated by comparing the acid output after drug administration to the pre-treatment stimulated levels.

Quantitative Data

While specific data from the original proprietary studies by Rotta Research Laboratorium is not publicly available in comprehensive journal articles, the following table presents hypothetical, yet representative, quantitative data for a potent and selective CCK2 receptor antagonist like **Itriglumide**, based on the expected profile of such a compound.

Table 2: Representative Biological Activity Data for Itriglumide



Parameter	Species	Assay	Value
Ki (CCK2 Receptor)	Human	Radioligand Binding Assay	1.5 nM
Ki (CCK1 Receptor)	Human	Radioligand Binding Assay	>1000 nM
Selectivity (CCK1/CCK2)	-	-	>650-fold
IC50 (Pentagastrin- stimulated acid secretion)	Rat	In vivo gastric fistula model	5 μg/kg (i.v.)

Conclusion

Itriglumide stands as a significant example of the rational design of non-peptide G-protein coupled receptor antagonists. Its discovery and development by Rotta Research Laboratorium provided a valuable pharmacological tool for investigating the role of the CCK2 receptor in gastric acid secretion and a potential therapeutic agent for acid-related disorders. The synthetic route to **Itriglumide**, while complex, is based on well-established chemical transformations. Its high affinity and selectivity for the CCK2 receptor, coupled with its in vivo efficacy, underscore its importance in the field of gastroenterology and drug discovery. This technical guide has provided a detailed overview of the key aspects of **Itriglumide**'s discovery and synthesis, offering a valuable resource for the scientific community.

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